molecular formula C20H15NO5 B12184895 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate

Cat. No.: B12184895
M. Wt: 349.3 g/mol
InChI Key: WXGHKBHJCIMFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate is a complex organic compound that belongs to the class of benzoxazoles and furans. This compound is characterized by the presence of a methoxybenzyl group attached to a benzoxazole ring, which is further connected to a furan-2-carboxylate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methoxybenzylamine with salicylic acid to form the benzoxazole ring. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the furan or benzoxazole rings.

    Substitution: The methoxy group or other substituents on the benzoxazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium on carbon, platinum). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate: shares structural similarities with other benzoxazole and furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for the development of new therapeutic agents.

Properties

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] furan-2-carboxylate

InChI

InChI=1S/C20H15NO5/c1-23-17-6-3-2-5-13(17)11-16-15-9-8-14(12-19(15)26-21-16)25-20(22)18-7-4-10-24-18/h2-10,12H,11H2,1H3

InChI Key

WXGHKBHJCIMFQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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